![molecular formula C12H18O10 B1249437 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose](/img/structure/B1249437.png)
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose
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Overview
Description
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose is a glycosylrhamnose that is 4-deoxy-beta-L-threo-hex-4-enopyranuronose joined by a (1->2)-glycosidic link to alpha-L-rhamnopyranose. It is a hexuronic acid and a glycosylrhamnose. It is a conjugate acid of a 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-).
Scientific Research Applications
Synthesis and Characterization
A key focus in the scientific research applications of 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose involves its synthesis and structural characterization. Hirose et al. (2004) successfully synthesized a structurally similar compound, lepidimoide, from okra mucilage, demonstrating the potential for plant-derived sources in synthesizing complex saccharides. The study highlighted the challenges in synthesizing such compounds due to their complex structures but also showed the potential for natural sources to provide scalable synthesis routes (Hirose, Endo, & Hasegawa, 2004).
Adorjan, Jääskeläinen, and Vuorinen (2006) developed a facile synthetic scheme for a structurally related compound, demonstrating the ability to synthesize complex sugar derivatives with potential applications in various fields of research, including materials science and pharmacology. Their method provided a high-yield and relatively straightforward approach to synthesizing these complex molecules (Adorjan, Jääskeläinen, & Vuorinen, 2006).
Enzymatic Action and Biological Applications
Research into the enzymatic action on compounds similar to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose offers insights into potential biological applications. Tao et al. (2017) investigated the action patterns of bacterial enzymes on hyaluronic acid, revealing the production of oligosaccharides with unsaturated uronic acid residues similar in structure to the compound of interest. This study provides a basis for understanding how such compounds could be produced and modified by enzymatic action, with implications for their use in biomedical applications (Tao, Song, Xu, Li, Linhardt, & Zhang, 2017).
Potential for Glycomimetics and Drug Development
The synthesis of glycomimetics, which are molecules that mimic the structure of sugars, is another area of research application for compounds like 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose. Witczak, Lorchak, and Nguyen (2007) demonstrated the Michael addition of a thiosugar to a reactive enone, leading to the formation of novel thiodisaccharides. This method represents a new approach to creating glycomimetics, potentially useful in drug development and the study of carbohydrate-mediated biological processes (Witczak, Lorchak, & Nguyen, 2007).
properties
Molecular Formula |
C12H18O10 |
---|---|
Molecular Weight |
322.26 g/mol |
IUPAC Name |
(2S,3R,4S)-3,4-dihydroxy-2-[(2R,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18)/t3-,4-,6-,7+,8+,9+,11+,12+/m0/s1 |
InChI Key |
PBUKNNGDHZLXKG-UYKOWFBBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O[C@@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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